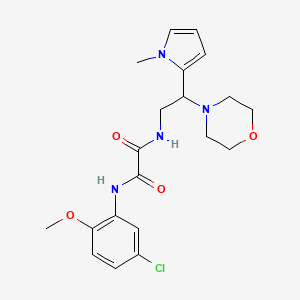
5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with N,N-dimethyl-2-phenylpyrimidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error .
Chemical Reactions Analysis
Types of Reactions
5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Another sulfonamide with similar structural features.
N-Butyl-Benzenesulfonamide: Known for its use in various industrial applications.
Benzenesulfinic acid: Shares the sulfonyl functional group but differs in its overall structure
Uniqueness
5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a benzenesulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21(2)18-16(24(22,23)15-11-7-4-8-12-15)13-19-17(20-18)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWXHGYNVUCCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2981078.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)

![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2981083.png)
![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)

![N-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)

![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)
![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)
![2-(2-formyl-4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2981095.png)
![4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2981098.png)

![5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide](/img/structure/B2981100.png)
